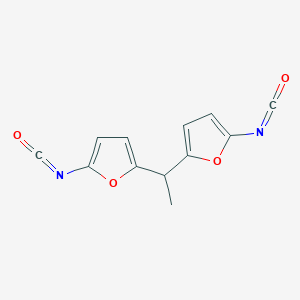![molecular formula C7H15BO3 B14142327 [(E)-7-hydroxyhept-1-enyl]boronic acid CAS No. 144446-57-1](/img/structure/B14142327.png)
[(E)-7-hydroxyhept-1-enyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-7-hydroxyhept-1-enyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hydroxyheptenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-7-hydroxyhept-1-enyl]boronic acid typically involves the hydroboration of an alkyne followed by oxidation. One common method is the hydroboration of 7-octyne with a borane reagent, such as borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide in the presence of a base like sodium hydroxide . This method yields the desired boronic acid with high regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of boronic acids often involves similar hydroboration-oxidation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process . Additionally, the use of recyclable catalysts and green chemistry principles can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-7-hydroxyhept-1-enyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol or alkane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran.
Major Products Formed
Oxidation: Boronic esters, borates.
Reduction: Alcohols, alkanes.
Substitution: Biaryl compounds, alkenes.
Wissenschaftliche Forschungsanwendungen
[(E)-7-hydroxyhept-1-enyl]boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [(E)-7-hydroxyhept-1-enyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions, including the formation of boronate esters and the inhibition of enzymes that contain active site serine residues . The boronic acid group can interact with hydroxyl groups in biological molecules, leading to the formation of stable complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
Vinylboronic acid: Used in the synthesis of polymers and advanced materials.
Allylboronic acid: Employed in the synthesis of complex organic molecules.
Uniqueness
[(E)-7-hydroxyhept-1-enyl]boronic acid is unique due to its specific structure, which combines a hydroxyheptenyl chain with a boronic acid group. This combination allows for unique reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis and scientific research .
Eigenschaften
CAS-Nummer |
144446-57-1 |
|---|---|
Molekularformel |
C7H15BO3 |
Molekulargewicht |
158.01 g/mol |
IUPAC-Name |
[(E)-7-hydroxyhept-1-enyl]boronic acid |
InChI |
InChI=1S/C7H15BO3/c9-7-5-3-1-2-4-6-8(10)11/h4,6,9-11H,1-3,5,7H2/b6-4+ |
InChI-Schlüssel |
JWGOTBXFQRVFPL-GQCTYLIASA-N |
Isomerische SMILES |
B(/C=C/CCCCCO)(O)O |
Kanonische SMILES |
B(C=CCCCCCO)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


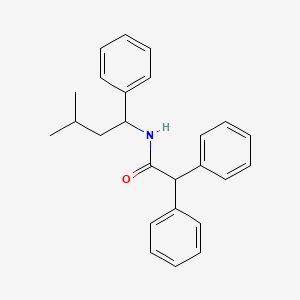
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)
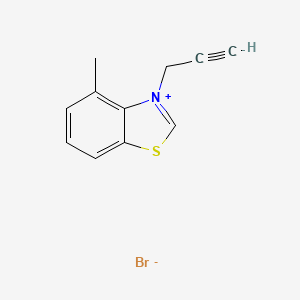

![N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide](/img/structure/B14142284.png)
![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)

![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)
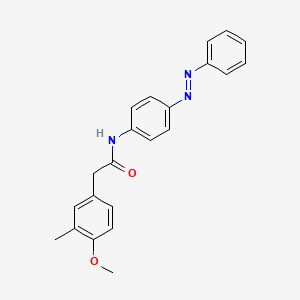
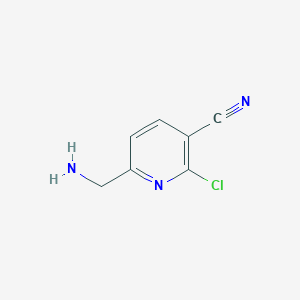
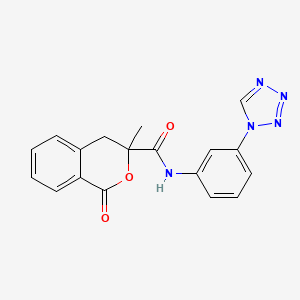
![2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14142318.png)
![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)
